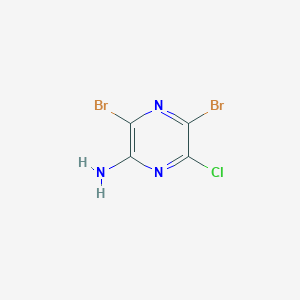

3,5-Dibromo-6-chloropyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOICDJWYSOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671928 | |

| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566205-01-4 | |

| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-6-chloropyrazin-2-amine, a key building block in medicinal chemistry. The document delves into the strategic importance of the pyrazine scaffold in drug design and explores the utility of this polyhalogenated intermediate in constructing diverse molecular architectures through various cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of its role in contemporary drug discovery programs are presented to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-relationship, allow it to act as a versatile template for molecular recognition, engaging with biological targets through various non-covalent interactions.[3] The incorporation of the pyrazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target-binding affinity.[2]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctionalized nature. The presence of three distinct halogen atoms—two bromine and one chlorine—at specific positions on the pyrazine core, coupled with an amino group, offers a rich platform for selective chemical modifications. This allows for the systematic and regioselective introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₂Br₂ClN₃ | [4] |

| Molecular Weight | 287.34 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 566205-01-4 | [4] |

| Appearance | Off-white to light brown solid | [5] |

| Predicted Boiling Point | 324.0 ± 37.0 °C | [5] |

| Predicted pKa | -1.51 ± 0.10 | [5] |

| Storage Conditions | 2–8 °C, under inert gas (e.g., Argon) | [5] |

Spectroscopic Data

¹H NMR (500MHz, CDCl₃): δ 5.14 (s, 2H)[6]

¹³C NMR (126MHz, CDCl₃): δ 120.7, 122.0, 146.1, 151.0[6]

Interpretation: The ¹H NMR spectrum exhibits a singlet at 5.14 ppm, corresponding to the two protons of the primary amine group. The ¹³C NMR spectrum shows four distinct signals, consistent with the four carbon atoms of the pyrazine ring, indicating their unique electronic environments due to the different halogen substituents and the amino group.

Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles typically displays characteristic absorption bands. For the amino group, N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. The pyrazine ring vibrations would also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom, which is a key feature for identifying this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of a readily available starting material, 2-amino-6-chloropyrazine. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective method.

Synthetic Protocol

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of 2-amino-6-chloropyrazine (8.00 g, 61.8 mmol) in acetonitrile (80 mL), slowly add N-bromosuccinimide (NBS) (27.5 g, 155 mmol) at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[6]

-

Upon completion of the reaction (monitored by TLC), add water to the mixture.

-

Extract the product with diethyl ether (3 x 80 mL).[6]

-

Combine the organic phases and wash sequentially with water (1 x 80 mL) and saturated saline solution (1 x 80 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 3/1, v/v) to yield 2-amino-3,5-dibromo-6-chloropyrazine as a yellow solid (16.8 g, 94.7% yield).[6]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, which is crucial for the bromination of the electron-rich pyrazine ring.

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the bromination process.

-

Initial Low Temperature (0 °C): Starting the reaction at a low temperature helps to control the exothermic nature of the bromination and improves the selectivity of the reaction.

-

Purification by Column Chromatography: This is a standard and effective method to separate the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.

Chemical Reactivity and Synthetic Applications

The trifunctionalized nature of this compound makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen atoms (Br vs. Cl) allows for selective functionalization, providing a powerful tool for the synthesis of complex molecules. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl, which can be exploited for regioselective couplings.[2][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrazine core.

General Reaction Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Expected Regioselectivity: In a Suzuki-Miyaura coupling, the more reactive bromine atoms are expected to react preferentially over the chlorine atom. This allows for the selective introduction of two different aryl or heteroaryl groups if desired.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction can be employed to introduce a wide range of primary and secondary amines at the halogenated positions of the pyrazine ring.

General Reaction Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Considerations: The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific amine coupling partner.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates for further transformations or as components of functional materials.

General Reaction Workflow:

Caption: General workflow for Sonogashira coupling.

Chemoselectivity: Similar to other cross-coupling reactions, the Sonogashira coupling is expected to proceed with high chemoselectivity at the more reactive bromo positions.[12]

Applications in Drug Discovery and Development

The structural and electronic features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The pyrazine core can serve as a bioisostere for other aromatic systems, and the ability to introduce a variety of substituents allows for the fine-tuning of biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for selective and sequential functionalization through a variety of modern cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The strategic use of this intermediate can significantly accelerate the drug discovery process by providing efficient access to novel chemical entities based on the privileged pyrazine scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its application in the development of next-generation therapeutics.

References

-

Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). PubMed. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). Request PDF. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

3,5-Dibromo-6-methylpyrazin-2-amine. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). PMC - NIH. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

-

AMINE PRODRUGS OF PHARMACEUTICAL COMPOUNDS. (2017, May 26). Googleapis.com. Retrieved from [Link]

- 3-Aminopyrazole Derivatives, Their Preparation and Use as Anticancer Agents, and Pharmaceutical Composition Containing Them. (n.d.). Google Patents.

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]

- 4. This compound | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 566205-01-4 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

3,5-Dibromo-6-chloropyrazin-2-amine CAS number 566205-01-4

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine (CAS: 566205-01-4)

Introduction

This compound is a halogenated pyrazine derivative that serves as a highly functionalized and versatile intermediate in synthetic chemistry.[1] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[2][3] Pyrazine-containing compounds are integral to numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The unique arrangement of three halogen atoms and an amino group on the pyrazine ring dictates the compound's reactivity and utility as a chemical building block.[5][6] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 566205-01-4 | [7] |

| Molecular Formula | C₄H₂Br₂ClN₃ | [7] |

| Molecular Weight | 287.34 g/mol | [7] |

| Appearance | Off-white to light brown solid | [8] |

| Boiling Point | 324.0 ± 37.0 °C (Predicted) | [8] |

| pKa | -1.51 ± 0.10 (Predicted) | [8] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [8] |

| SMILES | C1(=C(N=C(C(=N1)Cl)Br)Br)N | [7] |

| InChIKey | KMOICDJWYSOXRT-UHFFFAOYSA-N |[7] |

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution, work-up, and purification yield a product whose analytical data confirms its identity and purity.

-

Reaction Setup: To a solution of 2-amino-6-chloropyrazine (8.00 g, 61.8 mmol) in acetonitrile (80 mL), slowly add N-bromosuccinimide (NBS) (27.5 g, 155 mmol, 2.5 equivalents) portion-wise at 0 °C under constant stirring. [8][9]2. Execution: After the complete addition of NBS, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours. [8][9]The extended reaction time ensures the completion of the di-bromination.

-

Quenching and Extraction: Upon reaction completion (monitored by TLC), add water to the mixture. Extract the product with diethyl ether (3 x 80 mL). [8][9]The organic phases are combined for further processing.

-

Washing: Wash the combined organic layers sequentially with water (1 x 80 mL) and saturated brine solution (1 x 80 mL). [8][9]This removes any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude residue. [8][9]6. Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (3:1, v/v) eluent system to afford the pure 2-amino-3,5-dibromo-6-chloropyrazine as a yellow solid (yields reported up to 94.7%). [8][9]

Spectroscopic Characterization

Structural confirmation of the synthesized compound is achieved through standard spectroscopic methods. The reported NMR data aligns with the expected structure.

Table 2: Spectroscopic Data

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR | (500MHz, CDCl₃) δ 5.14 (s, 2H) | The singlet at 5.14 ppm integrates to two protons, corresponding to the amino (NH₂) group. |

| ¹³C NMR | (126MHz, CDCl₃) δ 120.7, 122.0, 146.1, 151.0 | The four distinct signals confirm the four unique carbon environments within the substituted pyrazine ring. |

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate due to the differential reactivity of its three halogen substituents. This allows for selective, site-specific modifications, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The varying C-X bond strengths (C-Cl > C-Br) can be exploited to perform sequential couplings, enabling the construction of complex molecular architectures from a single starting block.

Its potential applications include:

-

Scaffold for Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases, a common strategy in modern drug design. * Bioisosteric Replacement: The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate pharmacokinetic properties such as solubility and metabolic stability. * Intermediate for Agrochemicals: Halogenated N-heterocycles are foundational to the synthesis of various herbicides, insecticides, and fungicides. [6]

Safety and Handling

As a halogenated amine, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. [10]Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. [8]* Incompatible Materials: Strong oxidizing agents. [10]

Conclusion

This compound is a pivotal building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined synthesis, coupled with the strategic placement of multiple reactive halogen sites, provides chemists with a versatile tool for creating diverse and complex molecules. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development programs.

References

-

D. J. W. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

ChemSrc. (n.d.). Cas no 566205-01-4 (3,5-Dibromo-6-chloro-2-pyrazinamine). [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. [Link]

Sources

- 1. 566205-01-4(3,5-Dibromo-6-chloro-2-pyrazinamine) | Kuujia.com [kuujia.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. This compound, CasNo.566205-01-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 566205-01-4 [amp.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Polyhalogenated Pyrazines

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: A Core Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The core focus is on its molecular structure, physicochemical properties, synthesis, and strategic applications. The molecular formula of this compound is C₄H₂Br₂ClN₃ . This document elucidates the mechanistic rationale behind its synthesis, details protocols for its characterization, and explores its utility as a versatile scaffold in the synthesis of complex, biologically active molecules. By leveraging its multiple halogenated sites for differential reactivity, this compound serves as a cornerstone in the development of novel therapeutics.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antiviral and anticancer to antidiabetic and antitubercular. The introduction of halogen atoms onto the pyrazine core profoundly enhances its utility as a synthetic intermediate. Halogens not only modulate the electronic properties and metabolic stability of a molecule but also serve as versatile reactive handles for carbon-carbon and carbon-heteroatom bond formation.

This compound emerges as a particularly valuable building block due to its unique arrangement of three halogen atoms and an amino group. This substitution pattern offers multiple, distinct sites for sequential and selective chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures from a single, reliable starting material.[3] This guide details the foundational knowledge required to effectively utilize this compound in research and development programs.

Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring experimental reproducibility and safety. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂ClN₃ | [4][5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Amino-3,5-dibromo-6-chloropyrazine, 3,5-Dibromo-6-chloro-2-pyrazinamine | [4][5] |

| CAS Number | 566205-01-4 | [4][5][7] |

| Molecular Weight | 287.34 g/mol | [5][6] |

| Canonical SMILES | BrC1=NC(=C(N=C1N)Cl)Br | |

| InChI Key | KMOICDJWYSOXRT-UHFFFAOYSA-N | |

| Appearance | Typically an off-white to yellow solid |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the electrophilic bromination of a readily available precursor.

Synthetic Strategy: Electrophilic Aromatic Substitution

The primary route to this compound involves the direct bromination of 2-amino-6-chloropyrazine.[6] The amino group is a potent activating group, which significantly increases the electron density of the pyrazine ring and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

Mechanistic Causality

The directing effect of the amino group is fundamental to the success of this synthesis. In the presence of a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine), the electron-rich C3 and C5 positions of 2-amino-6-chloropyrazine are susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Due to the strong activation by the amino group, the reaction can proceed to completion, yielding the dibrominated product. A patent for a related compound notes that the formation of this dibromo species is a common outcome when attempting monobromination of 2-amino-6-chloropyrazine, underscoring the high reactivity of the substrate.[8]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. 3-Bromo-6-chloro-5-iodopyrazin-2-amine [myskinrecipes.com]

- 4. This compound, CasNo.566205-01-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. This compound | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. allbiopharm.com [allbiopharm.com]

- 8. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Halogenated Pyrazine Core

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine

This compound is a highly functionalized heterocyclic compound featuring a pyrazine ring substituted with three halogen atoms and an amine group.[1] Its molecular formula is C₄H₂Br₂ClN₃ and it has a molecular weight of approximately 287.34 g/mol .[1] This specific arrangement of reactive sites—two bromine atoms, a chlorine atom, and a nucleophilic amino group—makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis.[2][3] The halogenated pyrazine core is a key structural motif in various biologically active molecules, including kinase inhibitors for cancer therapy.[2][3] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through cross-coupling reactions, providing a scaffold for building complex molecular architectures. This guide provides a detailed examination of a core synthetic pathway to this important building block, focusing on the underlying chemical principles, a field-tested experimental protocol, and practical insights for researchers and drug development professionals.

Strategic Synthesis: Electrophilic Halogenation of an Activated Pyrazine Ring

The synthesis of this compound is most efficiently achieved through the direct halogenation of a suitable precursor. The pyrazine ring itself is electron-deficient compared to benzene, making classical electrophilic aromatic substitution challenging without the presence of activating groups.[4] The key to a successful synthesis lies in leveraging the powerful activating and directing effect of the amino group (-NH₂) already present on the pyrazine core.

Causality of the Synthetic Approach: Understanding Substituent Effects

The chosen synthetic strategy begins with 2-amino-6-chloropyrazine. The rationale for this starting material and the subsequent reaction is grounded in fundamental principles of aromatic chemistry:

-

Activating Group Dominance: The amino group at the C2 position is a strong electron-donating group. It activates the pyrazine ring towards electrophilic attack, primarily at the positions ortho (C3) and para (C5) to itself.[4]

-

Directing Effects: Both the amino group (at C2) and the chloro group (at C6) direct incoming electrophiles. The amino group strongly directs to positions 3 and 5. The chloro group, while deactivating, also directs to its ortho position (C5). The concerted directing effect overwhelmingly favors substitution at the C3 and C5 positions.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent for brominating activated heterocyclic systems.[5][6] NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction, prevent over-bromination, and minimize the formation of hazardous byproducts like HBr.

This strategic combination of an activated substrate and a controlled halogenating agent provides a high-yield, regioselective pathway to the desired tribromo-chloro-amino pyrazine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established synthetic procedures for the dibromination of 2-amino-6-chloropyrazine.[7] Adherence to these steps ensures a high degree of reproducibility and purity.

Materials and Reagents:

-

2-Amino-6-chloropyrazine

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Ethyl Acetate (EtOAc)

-

n-Hexane

-

Silica Gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chloropyrazine (8.0 g, 61.7 mmol) in 100 mL of anhydrous chloroform. Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (23.0 g, 129.6 mmol, 2.1 equivalents) in four portions over a period of 20 minutes. An initial exothermic reaction may be observed; maintain the temperature near ambient conditions if necessary.

-

Reaction Progression: Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Removal of Byproduct: Upon completion, a precipitate of succinimide will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove this solid byproduct.

-

Concentration: Wash the filter cake with a small amount of chloroform. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

-

Purification: Purify the resulting crude solid by silica gel column chromatography.[7] Elute the column with a solvent system of n-hexane/ethyl acetate (3:1, v/v).[7]

-

Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure. Dry the resulting solid under vacuum to afford this compound as a yellow solid.

Data Summary and Validation

The following table summarizes the key quantitative data associated with this synthesis, highlighting the efficiency and expected outcome of the protocol.

| Parameter | Value | Source |

| Starting Material | 2-Amino-6-chloropyrazine | [7] |

| Reagent | N-Bromosuccinimide (NBS) | [7] |

| Stoichiometry (NBS) | 2.1 equivalents | [7] |

| Solvent | Chloroform (CHCl₃) | [7] |

| Reaction Time | 16 hours | [7] |

| Reaction Temperature | Room Temperature | [7] |

| Purification Method | Silica Gel Chromatography | [7] |

| Expected Yield | ~94.7% | [7] |

| Product Appearance | Yellow Solid | [7] |

Conclusion

The synthesis of this compound via the direct electrophilic bromination of 2-amino-6-chloropyrazine represents a robust, efficient, and highly regioselective method. The pathway's success is predicated on the potent activating and directing effects of the C2-amino substituent, which facilitates a controlled reaction with N-bromosuccinimide to achieve near-quantitative yields. This technical guide provides researchers and drug development professionals with a comprehensive and validated protocol, grounded in the fundamental principles of heterocyclic chemistry, to produce this critical intermediate for advanced pharmaceutical synthesis.

References

-

Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 2000–2003. Available at: [Link]

-

Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme. Retrieved from [Link]

-

ResearchGate. (2019). Efficient Halogenation of 2-Aminopyrazine. Request PDF. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

-

Bram, G. (n.d.). Pyrazines. Science of Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

Sources

- 1. This compound | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dibromo-6-methylpyrazin-2-amine [myskinrecipes.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-6-chloropyrazin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its polysubstituted pyrazine core makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide offers a detailed examination of the spectroscopic data for this compound, providing insights into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. Due to the limited availability of public domain Mass Spectrometry (MS) and Infrared (IR) data for this specific molecule, this guide will also provide a predictive analysis based on the known spectra of the closely related analogue, 2-Amino-3,5-dibromopyrazine, and established principles of spectroscopy.

Molecular Structure

The structural formula of this compound is C₄H₂Br₂ClN₃, with a molecular weight of 287.34 g/mol . The pyrazine ring is substituted with two bromine atoms, one chlorine atom, and an amine group, leading to a complex and informative spectroscopic profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data has been reported for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single peak corresponding to the amine protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 5.14 ppm | singlet | 2H | -NH₂ |

-

Interpretation: The presence of a singlet at 5.14 ppm integrating to two protons is indicative of the two equivalent protons of the primary amine group (-NH₂). The chemical shift is downfield due to the deshielding effect of the electronegative nitrogen atom and the aromatic pyrazine ring. The absence of other signals confirms the substitution pattern, as there are no hydrogen atoms attached to the pyrazine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) | Assignment |

| 151.0 ppm | C-NH₂ |

| 146.1 ppm | C-Cl |

| 122.0 ppm | C-Br |

| 120.7 ppm | C-Br |

-

Interpretation: The four distinct signals in the ¹³C NMR spectrum correspond to the four carbon atoms of the pyrazine ring, indicating their different chemical environments. The downfield shifts are characteristic of carbons in an electron-deficient aromatic system. The carbon attached to the amine group (C-NH₂) is the most deshielded, appearing at 151.0 ppm. The carbon bonded to the chlorine atom (C-Cl) resonates at 146.1 ppm. The two carbons attached to the bromine atoms (C-Br) appear at 122.0 ppm and 120.7 ppm.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of halogenated pyrazine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 126 MHz instrument for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Analysis of 2-Amino-3,5-dibromopyrazine Mass Spectrum

The mass spectrum of 2-Amino-3,5-dibromopyrazine (C₄H₃Br₂N₃, MW: 252.89 g/mol ) shows a characteristic molecular ion peak cluster.[1] Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of roughly 1:2:1. The observed top peak in the GC-MS data for this compound is at m/z 253.[1]

Predicted Mass Spectrum of this compound

For this compound, the presence of two bromine atoms and one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a more complex isotopic pattern for the molecular ion.[2] The molecular ion peak (M⁺) will appear as a cluster of peaks around m/z 285, 287, 289, and 291, reflecting the various combinations of Br and Cl isotopes.

Predicted Fragmentation Pattern:

Electron impact (EI) ionization is expected to induce fragmentation of the molecular ion. A plausible fragmentation pathway is outlined below:

Caption: Predicted MS fragmentation of this compound.

-

Initial Fragmentation: Loss of a bromine radical (Br•) or a chlorine radical (Cl•) from the molecular ion is a likely initial fragmentation step, leading to fragment ions at [M-Br]⁺ and [M-Cl]⁺, respectively.

-

Secondary Fragmentation: Subsequent loss of small neutral molecules, such as hydrogen cyanide (HCN), from the initial fragments is a common pathway for nitrogen-containing heterocyclic compounds.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid heterocyclic compound is as follows:

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Infrared (IR) Spectroscopy

Analysis of 2-Amino-3,5-dibromopyrazine IR Spectrum

The IR spectrum of 2-Amino-3,5-dibromopyrazine would be expected to show characteristic bands for the N-H stretches of the primary amine, C-N stretching, and aromatic C-N and C-C stretching vibrations.[1]

Predicted IR Spectrum of this compound

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H asymmetric stretching (primary amine) |

| 3330-3250 | Medium | N-H symmetric stretching (primary amine) |

| 1650-1580 | Medium | N-H bending (primary amine) |

| 1550-1450 | Medium-Strong | Aromatic C=N and C=C stretching |

| 1335-1250 | Strong | Aromatic C-N stretching |

| ~1000-1100 | Strong | C-Cl stretching |

| ~600-700 | Strong | C-Br stretching |

-

N-H Vibrations: The primary amine group will give rise to two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3]

-

Aromatic Ring Vibrations: The pyrazine ring will exhibit C=N and C=C stretching vibrations in the 1550-1450 cm⁻¹ region. The aromatic C-N stretching will likely appear as a strong band between 1335-1250 cm⁻¹.[3]

-

Carbon-Halogen Vibrations: The C-Cl stretching vibration is anticipated to produce a strong band in the 1000-1100 cm⁻¹ region. The C-Br stretching vibrations will occur at lower frequencies, typically in the 600-700 cm⁻¹ range.[4]

Experimental Protocol: FT-IR Spectroscopy

A standard method for acquiring the FT-IR spectrum of a solid sample is the KBr pellet technique:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run first for subtraction.

-

Data Analysis: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide has provided a comprehensive overview of the available and predicted spectroscopic data for this compound. The experimental ¹H and ¹³C NMR data confirm the molecular structure, while predictive analyses of the mass and infrared spectra, based on a closely related analogue and fundamental spectroscopic principles, offer valuable insights for researchers. The detailed experimental protocols provided herein serve as a practical reference for the characterization of this and similar halogenated heterocyclic compounds. This compilation of spectroscopic information is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

References

-

PubChem. 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. [Link].

-

ResearchGate. Efficient Halogenation of 2-Aminopyrazine. [Link].

-

University of California, Davis. IR: amines. [Link].

-

NIST. Aminopyrazine. National Institute of Standards and Technology. [Link].

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link].

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link].

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link].

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link].

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link].

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link].

-

Spectroscopy Online. Halogenated Organic Compounds. [Link].

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link].

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link].

-

Michigan State University. Mass Spectrometry. [Link].

-

PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link].

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link].

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link].

-

MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link].

-

PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link].

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link].

-

lookchem. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine. [Link].

Sources

In-Depth Technical Guide: Safety and Handling of 3,5-Dibromo-6-chloropyrazin-2-amine

Introduction

3,5-Dibromo-6-chloropyrazin-2-amine is a halogenated pyrazine derivative used as a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring bromine, chlorine, and amine moieties, provides a versatile scaffold for medicinal chemists. However, this chemical complexity also necessitates a rigorous approach to safety and handling. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the critical safety protocols and handling procedures to ensure a safe laboratory environment. The causality between the compound's chemical properties and the stipulated safety measures is a central theme, fostering a deeper understanding beyond mere procedural compliance.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The presence of multiple halogens on the pyrazine ring contributes to the compound's reactivity and its potential to interact with biological tissues, leading to irritation. Ingestion can lead to systemic toxicity, hence the "harmful if swallowed" classification.

GHS Pictogram:

-

Exclamation Mark: This symbol is used to indicate that the substance may cause less serious health effects, such as irritation to the skin, eyes, or respiratory tract, and may be harmful if swallowed.

Physicochemical Properties

The physical and chemical properties of a substance are critical determinants of its behavior and, consequently, the necessary handling precautions.

| Property | Value | Source |

| Molecular Formula | C4H2Br2ClN3 | [2][3] |

| Molecular Weight | 287.34 g/mol | [2] |

| Appearance | Off-white to light brown solid/powder | [4][5] |

| Boiling Point | 324.0 ± 37.0 °C (Predicted) | [4] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [4] |

The compound's solid form at room temperature mitigates the risk of vapor inhalation. However, its powdered nature means that dust generation during handling is a primary route of exposure that must be controlled.

Exposure Controls and Personal Protective Equipment (PPE)

A robust safety protocol relies on a multi-tiered approach to exposure control, integrating engineering solutions with appropriate personal protective equipment. This creates a self-validating system where each component reinforces the others.

Engineering Controls

The principal engineering control for handling this compound is a certified chemical fume hood.[6] The negative pressure and constant airflow within the hood are essential to contain and exhaust any airborne dust, preventing respiratory exposure. All manipulations of the solid compound, especially weighing and transferring, must be performed within this controlled environment.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS hazard classifications.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher potential for splashing or dust generation, a face shield should be worn in conjunction with goggles.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6][7]

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger-scale operations, chemically resistant aprons or coveralls are recommended to prevent skin contact.[7]

-

Respiratory Protection: If, under exceptional circumstances, work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[7]

Safe Handling and Storage Protocols

Meticulous adherence to established handling and storage procedures is paramount for preventing accidental exposure and maintaining the compound's stability.

Handling

Experimental Workflow: Safe Weighing and Dispensing of this compound

Sources

- 1. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.566205-01-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound CAS#: 566205-01-4 [amp.chemicalbook.com]

- 5. This compound | 566205-01-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-6-chloropyrazin-2-amine for Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical reactivity of 3,5-dibromo-6-chloropyrazin-2-amine, a versatile building block in medicinal chemistry. The strategic arrangement of its halogen substituents offers a platform for selective functionalization, enabling the synthesis of diverse molecular scaffolds for drug discovery programs. We will delve into the core principles governing its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique electronic properties, conferred by the two nitrogen atoms, allow for a range of biological interactions.[2] The strategic halogenation of the pyrazine ring, as seen in this compound, transforms it into a highly versatile synthetic intermediate. The differential reactivity of the bromo and chloro substituents provides a handle for sequential, regioselective modifications, which is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

The presence of an amino group at the 2-position further modulates the electronic landscape of the pyrazine ring, influencing the reactivity of the halogen atoms. This guide will explore how these structural features dictate the molecule's behavior in common synthetic transformations.

Synthesis of this compound

The title compound is readily prepared from commercially available 2-amino-6-chloropyrazine via electrophilic bromination. The electron-donating amino group activates the pyrazine ring towards electrophilic attack, directing the incoming bromine atoms to the ortho and para positions (C3 and C5).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-6-chloropyrazine.

Materials:

-

2-Amino-6-chloropyrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated saline solution

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-amino-6-chloropyrazine (1.0 eq) in acetonitrile, slowly add N-bromosuccinimide (NBS) (2.5 eq) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the mixture and extract the product with diethyl ether.

-

Combine the organic phases and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford 2-amino-3,5-dibromo-6-chloropyrazine.[3][4]

Regioselective Reactivity: A Hierarchy of Halogen Displacement

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms. This allows for a stepwise functionalization strategy. The general order of reactivity in palladium-catalyzed cross-coupling reactions is typically C-Br > C-Cl, due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium catalyst. In nucleophilic aromatic substitution (SNAr), the reactivity is often influenced by the electronegativity of the halogen and the stability of the Meisenheimer intermediate, with C-Cl sometimes being more reactive than C-Br.

The presence of the amino group at C2 and the two pyrazine nitrogens creates a complex electronic environment, influencing the reactivity at each position. The C6-Cl is situated between two nitrogen atoms, which is known to activate halogens towards displacement in some heterocyclic systems. However, the C3-Br is ortho to the amino group, which can also influence its reactivity through steric and electronic effects.

Based on general principles of cross-coupling and SNAr on halogenated heterocycles, a plausible reactivity hierarchy can be predicted, which would need to be confirmed experimentally for this specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the two bromine atoms are expected to be more reactive than the chlorine atom in Suzuki and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrazine core and various aryl or vinyl boronic acids or esters.[5] It is anticipated that the bromine atoms would react preferentially over the chlorine atom.

The two bromine atoms at C3 and C5 are electronically distinct. The C3-Br is ortho to the amino group, while the C5-Br is meta. This difference in the electronic environment could lead to regioselective mono-arylation under carefully controlled conditions. For instance, steric hindrance from the adjacent amino group might influence the reactivity of the C3-Br. Furthermore, the choice of palladium catalyst and ligand can often be tuned to favor reaction at a specific site.[6]

Exemplary Protocol: Mono-arylation via Suzuki-Miyaura Coupling

Objective: To achieve selective mono-arylation at one of the bromine positions.

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the mono-arylated product.

Note: The choice of catalyst, ligand, base, and solvent can significantly impact the regioselectivity. Screening of different conditions may be necessary to optimize the reaction for a specific arylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5] Similar to the Suzuki coupling, the bromine atoms of this compound are expected to be more reactive than the chlorine atom.

The principles of regioselectivity discussed for the Suzuki coupling are also applicable here. The electronic and steric environment of the C3-Br and C5-Br positions will likely dictate the site of initial amination. Judicious choice of palladium precursor, phosphine ligand, and base will be crucial for achieving high selectivity.

Exemplary Protocol: Mono-amination via Buchwald-Hartwig Coupling

Objective: To achieve selective mono-amination at one of the bromine positions.

Materials:

-

This compound

-

Primary or secondary amine (1.2 eq)

-

Pd₂(dba)₃ (0.01-0.02 eq)

-

XPhos or similar bulky phosphine ligand (0.04-0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene or Dioxane

-

Argon or Nitrogen atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

-

Add a solution of this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.2 eq).

-

Seal the tube and heat to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially with halogens as leaving groups. In contrast to palladium-catalyzed reactions, the chlorine atom at C6, being flanked by two nitrogen atoms, might exhibit enhanced reactivity in SNAr.

Causality behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF, DMSO, or THF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine.

-

Temperature: SNAr reactions on less activated systems may require heating to overcome the activation energy barrier.

Exemplary Protocol: SNAr with an Amine Nucleophile

Objective: To substitute one of the halogen atoms with an amine via SNAr.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Potassium carbonate or DIPEA (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.5 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: Buchwald-Hartwig amination of this compound.

Caption: Nucleophilic aromatic substitution on this compound.

Summary of Reactivity and Data

| Reaction Type | Expected Major Reactive Site(s) | Key Reagents | Potential for Selectivity |

| Suzuki-Miyaura Coupling | C3-Br and C5-Br | Pd catalyst, boronic acid, base | High, dependent on catalyst, ligand, and reaction conditions. |

| Buchwald-Hartwig Amination | C3-Br and C5-Br | Pd catalyst, phosphine ligand, amine, base | High, tunable with ligand and base selection. |

| Nucleophilic Aromatic Substitution (SNAr) | C6-Cl (potentially), C3/C5-Br | Nucleophile, base | Moderate to high, influenced by nucleophile and solvent. |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyrazines. Its three halogen atoms offer multiple points for functionalization, with a predictable hierarchy of reactivity that can be exploited for selective, stepwise synthesis. The bromine atoms are generally more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom may be targeted under certain nucleophilic aromatic substitution conditions. By carefully selecting catalysts, ligands, and reaction conditions, medicinal chemists can unlock the full synthetic potential of this intermediate to generate novel libraries of compounds for drug discovery. Further experimental investigation is warranted to fully elucidate the regiochemical outcomes for this specific substrate under a variety of reaction conditions.

References

- YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843–6859. [Link]

- Jantova, S., et al. (2017).

- Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

- Dolezal, M., et al. (2017).

-

ResearchGate. (2025, August 6). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Regioselective, Photocatalytic α-Functionalization of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843-6859.

-

ResearchGate. (2025, August 6). Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2022225728A2 - Bifunctional molecules for selective modification of target substrates.

-

ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

- Ramesh, A., Sundar, P. S., & Murti, P. S. R. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 61, 626-628.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO2022225728A2 - Bifunctional molecules for selective modification of target substrates - Google Patents [patents.google.com]

Solubility Profile of 3,5-Dibromo-6-chloropyrazin-2-amine: A Methodical Approach for Pre-formulation and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 3,5-Dibromo-6-chloropyrazin-2-amine is a heterocyclic compound of interest in medicinal chemistry, likely as a synthetic intermediate or a scaffold for more complex molecules.[3] Understanding its solubility characteristics in various organic solvents is paramount for its effective use in drug discovery and development, from reaction chemistry to formulation and preclinical studies. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a robust, field-proven protocol for determining its equilibrium solubility, and discusses the theoretical considerations that underpin solvent selection. While specific quantitative solubility data for this compound is not widely published, this document provides the necessary framework for researchers to generate this critical data in a reliable and reproducible manner.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug molecule from a laboratory curiosity to a clinical candidate, solubility is a fundamental physical property that dictates its fate. Poor solubility can lead to low absorption, insufficient bioavailability, and ultimately, therapeutic failure.[1] Therefore, a thorough characterization of a compound's solubility in a range of relevant solvents is a non-negotiable step in the pre-formulation stage of drug development.[4] This guide focuses on this compound, providing the scientific community with a foundational understanding of its properties and a practical methodology for solubility assessment.

Physicochemical Profile of this compound

A molecule's structure and inherent physical properties are the primary drivers of its solubility behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 566205-01-4 | EPA DSSTox[5] |

| Molecular Formula | C₄H₂Br₂ClN₃ | Crysdot LLC |

| Molecular Weight | 287.34 g/mol | PubChem[5] |

| Calculated XLogP3 | 2.4 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

The calculated XLogP3 value of 2.4 suggests that the compound is moderately lipophilic, which would indicate a preference for less polar organic solvents over aqueous media.[5] The presence of a primary amine group provides a site for hydrogen bonding, which can influence its interaction with protic solvents.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a useful heuristic for predicting solubility. Based on the structure of this compound, we can anticipate its solubility in a range of common organic solvents. The aromatic pyrazine ring and the halogen substituents contribute to its nonpolar character, while the amine group introduces a polar, hydrogen-bonding capable moiety.

A study on the solubility of a structurally related compound, 6-chloropyridazin-3-amine, showed that its solubility increased with temperature in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone.[6] Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like DMF and acetone, as well as in lower alcohols.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[4][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, N,N-Dimethylformamide). The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a standard curve.

-

Calculation: Calculate the solubility in mg/mL or g/L by back-calculating from the diluted sample concentration to the original, undiluted saturated solution.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Presentation of Solubility Data

While experimental data for this compound is not available in the cited literature, the following table illustrates how the results of the described protocol should be presented. The values are hypothetical and for illustrative purposes only.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category |

| Toluene | 2.4 | Sparingly Soluble |

| Tetrahydrofuran (THF) | 7.5 | Soluble |

| Acetone | 21 | Soluble |

| Ethanol | 24.5 | Moderately Soluble |

| Methanol | 32.7 | Moderately Soluble |

| Acetonitrile | 37.5 | Soluble |

| N,N-Dimethylformamide (DMF) | 38.3 | Freely Soluble |

Conclusion and Future Directions

This guide has detailed the critical importance of solubility assessment for compounds like this compound in the context of drug discovery and development. A robust, step-by-step protocol for determining equilibrium solubility using the shake-flask method has been provided, grounded in established scientific principles. While quantitative solubility data for this specific molecule remains to be published, the framework presented here empowers researchers to generate this essential information. Future work should focus on executing this protocol across a range of pharmaceutically relevant solvents and at different temperatures to build a comprehensive solubility profile, which will be invaluable for guiding its future applications in medicinal chemistry and formulation science.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.